(Z)-2-bromo-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
Description
BenchChem offers high-quality (Z)-2-bromo-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-bromo-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O2S/c1-23-9-8-21-14-7-6-11(19)10-15(14)24-17(21)20-16(22)12-4-2-3-5-13(12)18/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUALEEAIYOYREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound (Z)-2-bromo-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is the cyclooxygenase (COX) enzymes. These enzymes are crucial in the conversion of arachidonic acid into prostaglandins.
Mode of Action
(Z)-2-bromo-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide likely interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid into prostaglandins.
Biochemical Pathways
The compound’s action affects the arachidonic acid pathway. By inhibiting COX enzymes, (Z)-2-bromo-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide prevents the formation of prostaglandins from arachidonic acid. This can lead to a decrease in inflammation and pain, as prostaglandins are known to mediate these responses.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities. These activities are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid.
Biological Activity
(Z)-2-bromo-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The unique structural features of this compound, including the presence of a bromine atom and a methoxyethyl group, contribute to its potential efficacy in various therapeutic applications.
Chemical Structure and Properties
The molecular formula of (Z)-2-bromo-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is C₁₈H₁₈BrClN₂OS, with a molecular weight of approximately 421.31 g/mol. The compound's structure includes:
- A bromine atom at position 2
- A chlorine atom at position 6
- A methoxyethyl group at position 3 of the benzothiazole moiety
This combination of substituents is hypothesized to enhance its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:
- Formation of the benzothiazole core.
- Bromination and chlorination at specified positions.
- Introduction of the methoxyethyl group.
- Final acylation to form the benzamide derivative.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, (Z)-2-bromo-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| HeLa (Cervical) | 8 | Cell cycle arrest |
| A549 (Lung) | 12 | Inhibition of proliferation |
These results suggest that this compound may serve as a lead for developing more potent anticancer agents.
Antibacterial Activity
Benzothiazole derivatives have also demonstrated antibacterial properties. Preliminary assays suggest that (Z)-2-bromo-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exhibits activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound has shown promise as an anti-inflammatory agent. In vitro studies indicate that it can inhibit the activity of pro-inflammatory cytokines and enzymes such as COX-2.
Q & A
Q. What are the recommended synthetic routes for (Z)-2-bromo-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Prepare the benzo[d]thiazol-2(3H)-ylidene scaffold via condensation of substituted 2-aminobenzothiazole derivatives with phenacyl bromides. Sodium acetate in ethanol under reflux (7–12 hours) is commonly used, followed by recrystallization from ethanol or methanol .
- Step 2: Introduce the 2-methoxyethyl group at the 3-position of the benzothiazole ring using alkylation reagents like 2-methoxyethyl chloride in the presence of a base (e.g., K₂CO₃) .
- Step 3: Couple the bromobenzamide moiety via nucleophilic acyl substitution. Activate the carboxylic acid (e.g., using thionyl chloride) and react with the amino group of the benzothiazole intermediate .
Key Considerations: Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How is the compound characterized using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR: Confirm regiochemistry and Z-configuration by analyzing chemical shifts. The imine proton (N=CH) typically appears at δ 8.2–8.5 ppm, while the methoxyethyl group shows signals at δ 3.4–3.6 ppm (OCH₃) and δ 3.7–4.0 ppm (CH₂). Aromatic protons in the bromobenzamide moiety resonate at δ 7.3–7.9 ppm .
- FTIR: Look for amide C=O stretch at ~1650–1680 cm⁻¹ and C=N stretch (benzothiazole) at ~1600 cm⁻¹ .
- HRMS: Validate molecular weight with <5 ppm error. For example, [M+H]+ for C₁₇H₁₄BrClN₂O₂S would be 427.9602 .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data arising from tautomerism or dynamic exchange?
Methodological Answer:
- Variable Temperature NMR: Perform experiments at low temperatures (−40°C to 0°C) to slow tautomerization. For example, imine-enamine tautomerism in benzothiazole derivatives can cause split signals at room temperature but coalesce at higher temps .
- 2D NMR (COSY, NOESY): Identify coupling between protons to confirm spatial proximity. NOESY correlations between the imine proton and adjacent aromatic protons can verify the Z-configuration .
- Deuterated Solvent Screening: Use solvents like DMSO-d₆ or CDCl₃ to assess solvent-dependent shifts. Polar solvents may stabilize specific tautomers .
Q. What strategies optimize reaction yields when electron-withdrawing groups (e.g., Br, Cl) hinder coupling steps?
Methodological Answer:
- Catalytic Systems: Use Pd-based catalysts (e.g., Pd(OAc)₂ with PPh₃) for Suzuki-Miyaura coupling if bromine substitution is problematic. Alternatively, employ iodine/TBHP-mediated oxidative conditions to activate inert C–Br bonds .
- Microwave Assistance: Reduce reaction times (30–60 minutes vs. hours) and improve yields by 10–15% for sterically hindered intermediates .
- Protecting Groups: Temporarily protect reactive sites (e.g., –NH groups with Boc) to prevent side reactions during alkylation .
Q. How to evaluate the compound’s bioactivity against specific enzyme targets (e.g., PFOR enzyme)?
Methodological Answer:
- Enzyme Inhibition Assays:
- PFOR Activity: Use a spectrophotometric assay monitoring pyruvate oxidation at 340 nm (NADH depletion). Pre-incubate the compound (0.1–100 µM) with purified PFOR enzyme and assess IC₅₀ values .
- Cytotoxicity Screening: Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assay. Compare EC₅₀ values with positive controls (e.g., doxorubicin) .
- Molecular Docking: Perform in silico studies (AutoDock Vina) to predict binding to PFOR’s active site. Prioritize residues like Cys⁵⁵⁰ and His⁶⁰³ for hydrogen bonding with the amide and benzothiazole groups .
Q. How to address low solubility in aqueous buffers during biological testing?
Methodological Answer:
- Co-solvent Systems: Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS or cell culture medium. Ensure DMSO concentration does not exceed cytotoxicity thresholds .
- Nanoparticle Formulation: Use PEGylated liposomes or PLGA nanoparticles to encapsulate the compound, improving bioavailability. Characterize particle size (DLS) and encapsulation efficiency (HPLC) .
Q. What analytical methods confirm the Z-configuration of the imine group?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structures to unambiguously assign configuration. For example, intermolecular hydrogen bonds (N–H⋯N) in the crystal lattice stabilize the Z-form .
- NOE Interactions: Detect spatial proximity between the imine proton and the benzothiazole ring protons in NOESY spectra. Absence of cross-peaks with the methoxyethyl group supports the Z-geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
